molecular formula C2H5KNO5P B2658273 Potassium;(2-amino-2-oxoethyl) hydrogen phosphate CAS No. 2230803-06-0

Potassium;(2-amino-2-oxoethyl) hydrogen phosphate

Cat. No. B2658273
CAS RN: 2230803-06-0
M. Wt: 193.136
InChI Key: YTURKPHCDWIERZ-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The potassium ions would likely be ionically bonded to the rest of the molecule, while the 2-amino-2-oxoethyl group and the phosphate group would be covalently bonded .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. It might undergo reactions typical of compounds containing phosphate groups, amino groups, and carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its solubility in water, its melting and boiling points, and its reactivity with other chemicals .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid harmful exposure .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in various fields, including biochemistry, medicine, and materials science .

properties

IUPAC Name

potassium;(2-amino-2-oxoethyl) hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6NO5P.K/c3-2(4)1-8-9(5,6)7;/h1H2,(H2,3,4)(H2,5,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTURKPHCDWIERZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)OP(=O)(O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5KNO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-(hydrogen phosphonooxy)acetamide

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